molecular formula C8H5F3N2O B13653160 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B13653160
M. Wt: 202.13 g/mol
InChI Key: OCEHKQZWBIEFAC-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[3,4-C]pyridin-1-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves the use of trifluoromethylation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxidized pyrrolo[3,4-C]pyridin-1-one derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles, such as:

Uniqueness

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is unique due to its specific structural features and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-5-4(2-12-6)3-13-7(5)14/h1-2H,3H2,(H,13,14)

InChI Key

OCEHKQZWBIEFAC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(C=C2C(=O)N1)C(F)(F)F

Origin of Product

United States

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